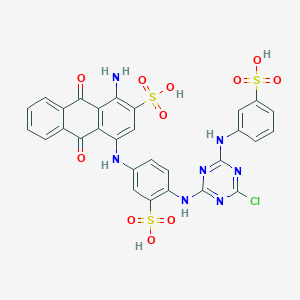

反応性青色2

概要

説明

反応性染料ブルー2は、鮮やかな青色と基質との共有結合形成能力により、繊維染色や生体染色で広く使用されています .

2. 製法

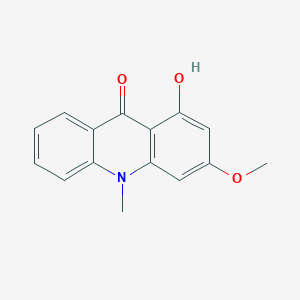

合成ルートと反応条件: 反応性染料ブルー2の合成は、アントラキノン誘導体の合成から始まる複数段階の工程を経ています。主な工程は以下のとおりです。

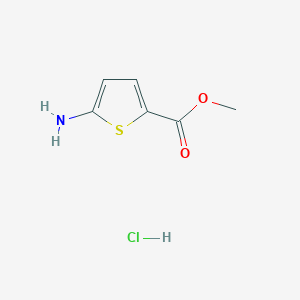

ニトロ化と還元: アントラキノンはニトロ化され、その後還元されて対応するアミンが形成されます。

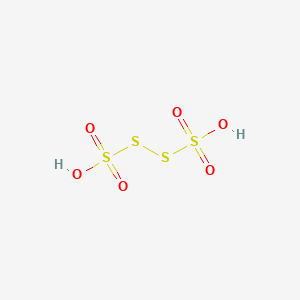

スルホン化: 次に、アミンはスルホン化され、スルホン酸基が導入されます。

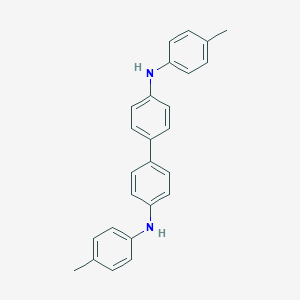

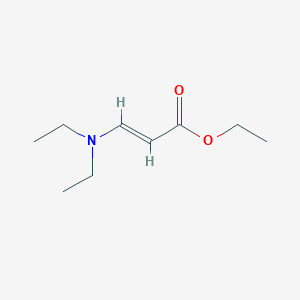

塩素化とアミノ化: スルホン化されたアントラキノンは塩素化され、その後アミンと反応して最終生成物が得られます。

工業生産方法: 工業的には、反応性染料ブルー2は、制御された条件下で大型反応器を用いて製造されています。そのプロセスは以下のとおりです。

反応物の混合: 反応物は、適切な溶媒とともに反応器で混合されます。

加熱と撹拌: 混合物は、反応が完全に進行するように加熱され、撹拌されます。

精製: 生成物は、ろ過と洗浄によって精製され、不純物が除去されます。

科学的研究の応用

Reactive Blue 2 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.

Biology: It is employed as a staining agent for cells and tissues, helping to visualize cellular structures.

Medicine: It is used in diagnostic assays and as a marker in various medical tests.

作用機序

反応性染料ブルー2の作用機序は、基質との共有結合形成能力に基づいています。これは主に、トリジン環など、その構造中に存在する反応性基によるものであり、求核剤と反応します。 分子標的はタンパク質や核酸であり、その過程にはこれらの生体分子の共有結合修飾が含まれることが多いです .

類似化合物:

反応性染料ブルー4: 構造は異なりますが、同様の用途を持つ別の反応性染料です。

シバクロンブルーF3GA: アフィニティークロマトグラフィーに使用され、同様の作用機序を持っています。

レマゾールブリリアントブルーR: 異なる反応性基を持つ繊維染色に使用されます。

独自性: 反応性染料ブルー2は、その特定の構造により、幅広い基質との安定な共有結合形成が可能であるという点で独特です。 そのため、強固で耐久性のある着色を必要とする用途に特に適しています .

生化学分析

Biochemical Properties

Reactive Blue 2 is known to interact with various enzymes, proteins, and other biomolecules. It is a potent antagonist for ATP-activated channels . This compound has been used as a microscopic stain in biology and medicine, particularly with living cells .

Cellular Effects

Reactive Blue 2 has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the cyclic AMP-dependent differentiation of rat C6 glioma cells . This inhibition is achieved through the purinergic receptor-independent inactivation of phosphatidylinositol 3-kinase .

Molecular Mechanism

At the molecular level, Reactive Blue 2 exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an antagonist for ATP-activated channels , and it inhibits the activity of phosphatidylinositol 3-kinase .

Temporal Effects in Laboratory Settings

Its use as a stain in living cells suggests that it has a degree of stability and does not degrade rapidly .

Metabolic Pathways

Its interaction with ATP-activated channels and phosphatidylinositol 3-kinase suggests that it may play a role in energy metabolism and signal transduction .

Transport and Distribution

Its ability to stain living cells suggests that it can penetrate cell membranes and distribute within the cell .

Subcellular Localization

Its use as a stain in living cells suggests that it may localize to various compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Blue 2 involves multiple steps, starting with the preparation of the anthraquinone derivative. The key steps include:

Nitration and Reduction: The anthraquinone is nitrated and then reduced to form the corresponding amine.

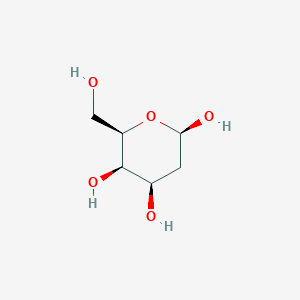

Sulfonation: The amine is then sulfonated to introduce sulfonic acid groups.

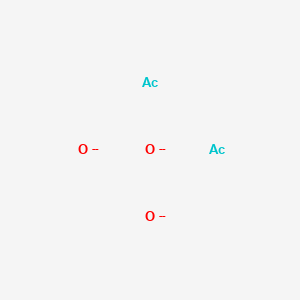

Chlorination and Amination: The sulfonated anthraquinone is chlorinated and subsequently reacted with an amine to form the final product.

Industrial Production Methods: In industrial settings, the production of Reactive Blue 2 is carried out in large reactors under controlled conditions. The process involves:

Mixing Reactants: The reactants are mixed in a reactor with appropriate solvents.

Heating and Stirring: The mixture is heated and stirred to ensure complete reaction.

Purification: The product is purified through filtration and washing to remove impurities.

Drying: The purified product is dried to obtain the final dye in powder form.

化学反応の分析

反応の種類: 反応性染料ブルー2は、以下の化学反応を起こします。

酸化: 酸化されて、異なる酸化状態を形成することができます。

還元: 特定の条件下で還元されることがあります。

置換: 特に求核剤との置換反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤が一般的に使用されます。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によりキノンが生成される場合があり、還元によりアミンが生成される場合があります .

4. 科学研究への応用

反応性染料ブルー2は、様々な科学研究に応用されています。その例としては、以下のものが挙げられます。

化学: 様々な化学反応や分析技術で試薬として使用されます。

生物学: 細胞や組織の染色剤として使用され、細胞構造の可視化に役立ちます。

医学: 診断検査や様々な医学的検査におけるマーカーとして使用されます。

類似化合物との比較

Reactive Blue 4: Another reactive dye with similar applications but different chemical structure.

Cibacron Blue F3GA: Used in affinity chromatography and has a similar mode of action.

Remazol Brilliant Blue R: Used in textile dyeing with different reactive groups.

Uniqueness: Reactive Blue 2 is unique due to its specific structure, which allows it to form stable covalent bonds with a wide range of substrates. This makes it particularly useful in applications requiring strong and durable coloration .

特性

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMGXZJTCOARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12236-82-7, 79241-87-5 | |

| Record name | Cibacron Blue F 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

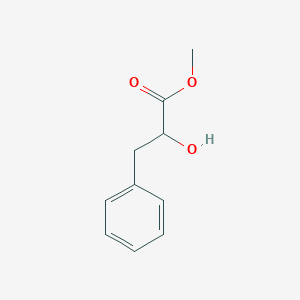

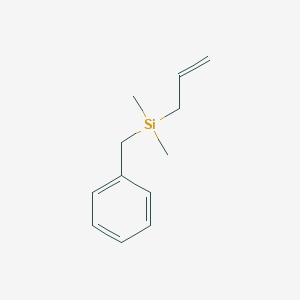

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。